molecular formula C15H21NO B1383094 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine CAS No. 1330764-71-0

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Cat. No. B1383094
M. Wt: 231.33 g/mol
InChI Key: NAONCAAJZIXQIV-UHFFFAOYSA-N
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Description

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is a chemical compound with the molecular formula C15H21NO1. It has a molecular weight of 231.33 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. However, there are studies on the synthesis of related pyrano[2,3-c]pyrazole derivatives2. These studies report the use of green methodologies, including energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites2.



Molecular Structure Analysis

The molecular structure of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine consists of 15 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom1. Unfortunately, I couldn’t find more detailed information on its molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. However, related pyrano[2,3-c]pyrazole derivatives have been synthesized through various reactions, including ring cleavage methodology reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine are not readily available in the sources I found.


Scientific Research Applications

Synthesis and Transformations

A study by Strah, Svete, and Stanovnik (1996) explored the synthesis of 2H-pyrano[3,2-c]pyridine derivatives, an area closely related to the chemical structure of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. They developed a new approach for producing these derivatives, offering potential pathways for synthesizing related compounds (Strah, Svete, & Stanovnik, 1996).

Antimicrobial Properties

Zhuravel et al. (2005) synthesized 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of pyrano[2,3-c]pyridine derivatives in developing new antimicrobial agents (Zhuravel et al., 2005).

Synthesis of Functionalized Derivatives

Mekheimer et al. (1997) reported the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, showing various routes to create fused systems with potential applications in material science or drug design (Mekheimer, Mohamed, & Sadek, 1997).

Chromenes and Azachromenes Synthesis

Billeret, Blondeau, and Sliwa (1993) prepared 2H-1-Benzopyran and its derivatives, including 2H-pyrano[2,3-c]pyridine. This synthesis method could be adapted for the production of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine derivatives, which may find use in various chemical industries (Billeret, Blondeau, & Sliwa, 1993).

Safety And Hazards

The safety and hazards associated with 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine are not readily available in the sources I found.


Future Directions

The future directions in the field of pyrano[2,3-c]pyrazole derivatives, which are structurally related to 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, include the development of green methodologies for their synthesis2. These methodologies aim to be more environmentally friendly and resource-efficient2.


Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive and up-to-date analysis, please refer to the latest scientific literature and databases.


properties

IUPAC Name

7-benzyl-2,3,4,4a,5,6,8,8a-octahydropyrano[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-14-7-4-10-17-15(14)12-16/h1-3,5-6,14-15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONCAAJZIXQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCN(CC2OC1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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